molecular formula C22H26N4O4 B12162618 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B12162618
M. Wt: 410.5 g/mol
InChI Key: DLHRFKBRNWMJGG-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a synthetic phthalazinone derivative characterized by:

  • Core structure: A phthalazin-1(2H)-one scaffold substituted with 7,8-dimethoxy groups.
  • Side chain: A piperazine ring linked via a methyl group to the phthalazinone core, with a 2-methoxyphenyl substituent on the piperazine nitrogen.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

7,8-dimethoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C22H26N4O4/c1-28-18-7-5-4-6-17(18)25-12-10-24(11-13-25)15-26-22(27)20-16(14-23-26)8-9-19(29-2)21(20)30-3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

DLHRFKBRNWMJGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)C4=CC=CC=C4OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in regulating vascular tone and neurotransmission. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Phthalazinone Derivatives

Olaparib (PARP Inhibitor)
  • Structure : 4-[(3-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one .
  • Key Differences: Lacks 7,8-dimethoxy substitutions on the phthalazinone core. Features a cyclopropylcarbonyl-piperazine group instead of a 2-methoxyphenyl-piperazine. Contains a fluorine atom on the benzyl ring.
  • Pharmacological Impact : Olaparib’s fluorine and cyclopropyl groups enhance metabolic stability and PARP1/2 binding affinity, critical for its use in BRCA-mutated cancers .
Compound A14 (1-(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzyl)piperidine-4-carboxamide)
  • Structure: Phthalazinone core with a fluorobenzyl-piperidine-carboxamide side chain .
  • Key Differences :
    • Replaces the piperazine moiety with a piperidine ring.
    • Carboxamide group instead of a methoxyphenyl substituent.
  • Pharmacological Impact : Carboxamide groups may enhance solubility but reduce lipophilicity compared to methoxyaryl substituents.

Piperazine-Linked Phthalazinones

Compound A12 (4-(3-((4-Benzoylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one)
  • Structure: Benzoyl-substituted piperazine linked to a fluorobenzyl-phthalazinone .
  • Key Differences :
    • Benzoyl group instead of 2-methoxyphenyl.
    • Fluorine on the benzyl ring.
Compound A22 (4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one)
  • Structure: Difluorocyclohexane-carbonyl-piperazine linked to fluorobenzyl-phthalazinone .
  • Key Differences :
    • Bulky difluorocyclohexane group instead of 2-methoxyphenyl.
    • Higher molecular weight (499.23 vs. ~434–463 for others).
  • Pharmacological Impact : Fluorinated cyclohexane may enhance metabolic stability but reduce blood-brain barrier penetration.

Methoxy-Substituted Analogs

7,8-Dimethoxyperphenazine
  • Structure: 2-(4-(3-((3-Chlorophenyl)(3,4-dimethoxyphenyl)amino)propyl)piperazin-1-yl)ethan-1-ol .
  • Key Differences: Contains a phenothiazine core instead of phthalazinone. Ethanol-linked piperazine with chlorophenyl and dimethoxyphenyl groups.
  • Pharmacological Impact: The dimethoxy groups may enhance dopamine receptor binding, a feature absent in phthalazinone derivatives.

Structural and Pharmacokinetic Comparisons

Molecular Weight and Substituent Effects

Compound Molecular Weight Key Substituents
Target Compound ~463 (estimated) 7,8-Dimethoxy, 2-methoxyphenyl-piperazine
Olaparib 434.46 Fluorine, cyclopropylcarbonyl-piperazine
Compound A22 499.23 Difluorocyclohexane-carbonyl-piperazine
Compound B2 (C19H19FN4O2) 355.16 Propyl-hydrazide, fluorine
  • Methoxy groups (target compound) balance lipophilicity and hydrogen-bonding capacity .

Solubility and LogP

  • Olaparib : LogD = 1.49 (poorly soluble) .
  • Target Compound : Predicted higher solubility than olaparib due to methoxy groups, but exact data unavailable.
  • Compound B2 : Lower molecular weight (355.16) and hydrazide group may improve aqueous solubility .

Biological Activity

7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a phthalazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on cancer cell lines and antibacterial properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one against various cancer cell lines, notably HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicate significant cytotoxicity, particularly against HCT-116 cells, with an IC50 value of approximately 1.36 µM . For MDA-MB-231 cells, the IC50 was found to be 6.67 µM . These findings suggest that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells.

Table 1: IC50 Values of 7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

Cell LineIC50 (µM)
HCT-1161.36
MDA-MB-2316.67

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated promising antibacterial activity. It was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated inhibition zones of 12 mm against S. aureus and 11 mm against E. coli, showcasing its potential as an antibacterial agent.

Table 2: Antibacterial Activity of 7,8-Dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

Bacterial StrainInhibition Zone (mm)
S. aureus12
E. coli11

The mechanism underlying the cytotoxicity of this compound appears to involve the induction of apoptosis in cancer cells, which was corroborated by assays indicating increased apoptotic markers in treated cells. Molecular docking studies further elucidated that the compound binds effectively to key proteins involved in cell proliferation, such as VEGFR2, thereby inhibiting their function.

Case Studies

A series of case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on HCT-116 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its use as a chemotherapeutic agent.
  • Case Study on Bacterial Infections : In vivo models showed that administration of the compound significantly reduced bacterial load in infected tissues, indicating its efficacy as an antibacterial treatment.

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